6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-cyanoethylsulfanyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S/c16-13-5-2-11(3-6-13)14-7-4-12(10-18)15(19-14)20-9-1-8-17/h2-7H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIWXNDPHIHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated benzene derivative reacts with the nicotinonitrile core.
Attachment of the Cyanoethylthio Group: The final step involves the addition of the cyanoethylthio group through a thiolation reaction, where a cyanoethylthiol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
- 6-(4-Methylphenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
- 6-(4-Fluorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile
Uniqueness
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific combination of functional groups in this compound makes it a valuable target for research and development in various fields.
Biological Activity
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is a compound belonging to the class of nicotinonitriles, which are derivatives of nicotinic acid. Its unique structure, featuring a 4-chlorophenyl group and a cyanoethylthio moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and agriculture.
Chemical Structure
The molecular formula of this compound is C15H10ClN3S, with a molecular weight of approximately 299.78 g/mol. The compound's structure can be represented as follows:
This configuration indicates the presence of functional groups that may interact with biological targets, potentially influencing various metabolic pathways.
Anticancer Potential
Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the nitrile group in this compound suggests it could engage in nucleophilic additions, potentially leading to the inhibition of cancer cell proliferation. A systematic investigation into its anticancer properties is warranted to evaluate its efficacy against specific cancer types.
The mechanism of action for compounds like this compound is often linked to their interaction with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines at specific concentrations. |
| Study C | Mechanism Exploration | Identified potential enzyme targets affected by the compound's interaction. |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related pyridine derivatives, compounds structurally similar to this compound exhibited promising results against Gram-positive and Gram-negative bacteria. The study highlighted the need for further exploration into the specific mechanisms by which these compounds exert their effects.
Q & A
Q. Basic
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For example, orthorhombic systems (space group Pbca) with unit cell parameters a = 7.075 Å, b = 20.843 Å, c = 20.983 Å are reported for analogous nicotinonitriles .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions. The cyano group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 317.09 for C₁₃H₅Cl₂F₃N₂ analogs) .
How can computational modeling predict interaction mechanisms between this compound and biological targets?
Q. Advanced
- Docking studies : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) or receptors. The 4-chlorophenyl group often occupies hydrophobic pockets, while the cyanoethylthio moiety participates in hydrogen bonding .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations). Root-mean-square deviation (RMSD) analysis identifies conformational changes in targets .
- QSAR models : Relate substituent electronic parameters (Hammett constants) to inhibitory activity against specific pathogens .
What strategies address solubility challenges in biological assays for this hydrophobic compound?
Q. Advanced
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .
- Pro-drug design : Introduce hydrolyzable esters (e.g., acetate) at the cyanoethylthio group to increase bioavailability .
What are the key physicochemical properties of this compound, and how are they experimentally determined?
Q. Basic
- Melting point : Determined via differential scanning calorimetry (DSC). Analogous compounds melt at 255–257°C (dec.) .
- LogP (lipophilicity) : Measured using reverse-phase HPLC. Expected logP ~3.5 due to chlorophenyl and cyano groups .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). UV-Vis spectroscopy monitors absorbance changes at λₘₐₓ ~270 nm .
How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Core modifications : Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) on the pyridine ring. Compare IC₅₀ values in enzyme inhibition assays .
- Thioether chain variations : Replace the 2-cyanoethyl group with longer alkyl chains or aryl thiols to study steric effects .
- Biological testing : Prioritize targets based on structural similarity to known inhibitors (e.g., tyrosine kinase inhibitors with chlorophenyl motifs) .
How can reactive intermediates generated during synthesis be stabilized or characterized?
Q. Advanced
- Low-temperature techniques : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize transient intermediates like thiyl radicals .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., nitrile stretches at ~2200 cm⁻¹) .
- Trapping agents : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to isolate and characterize reactive species via EPR spectroscopy .
What theoretical frameworks guide the study of this compound’s electronic properties?
Q. Advanced
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilicity .
- Natural bond orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→π* donation from C-Cl to pyridine ring) that influence reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
